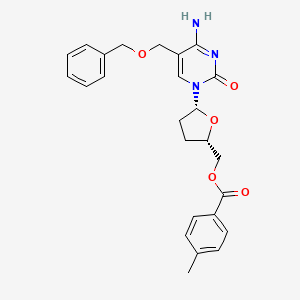
Ruthenium(3+) octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(3+) octanoate is a coordination compound where ruthenium is in the +3 oxidation state, coordinated with octanoate ligands. Ruthenium, a transition metal belonging to the platinum group, is known for its versatile catalytic properties and ability to form stable complexes. Octanoate, also known as caprylate, is a fatty acid anion derived from octanoic acid. The combination of ruthenium and octanoate results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ruthenium(3+) octanoate can be synthesized through the reaction of ruthenium trichloride with octanoic acid in the presence of a base. The general reaction involves dissolving ruthenium trichloride in a suitable solvent, such as ethanol, and then adding octanoic acid and a base like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the formation of the this compound complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium(3+) octanoate undergoes various chemical reactions, including:
Oxidation: Ruthenium(3+) can be oxidized to higher oxidation states, such as ruthenium(4+) or ruthenium(6+), under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, such as ruthenium(2+), using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the octanoate ligands are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: Ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ruthenium(3+) octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism of action of ruthenium(3+) octanoate involves its ability to coordinate with various substrates and facilitate chemical transformations. In biological systems, this compound can interact with cellular components, such as DNA and proteins, leading to the inhibition of cellular processes. The compound’s catalytic activity is attributed to the ability of ruthenium to undergo redox reactions and form stable complexes with various ligands.
Vergleich Mit ähnlichen Verbindungen
Ruthenium(3+) chloride: A common ruthenium compound used in various catalytic applications.
Ruthenium(3+) acetylacetonate: Another ruthenium complex with different ligands, used in similar catalytic processes.
Ruthenium(3+) nitrate: Used in oxidation reactions and as a precursor for other ruthenium complexes.
Uniqueness of Ruthenium(3+) Octanoate: this compound is unique due to the presence of octanoate ligands, which impart specific solubility and reactivity properties. The fatty acid nature of octanoate makes the compound more hydrophobic, which can influence its interactions in both chemical and biological systems. Additionally, the combination of ruthenium’s catalytic properties with the octanoate ligands’ characteristics makes this compound particularly valuable in specialized applications.
Eigenschaften
CAS-Nummer |
68957-64-2 |
|---|---|
Molekularformel |
C24H45O6Ru |
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
octanoate;ruthenium(3+) |
InChI |
InChI=1S/3C8H16O2.Ru/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |
InChI-Schlüssel |
HAQNILKXKHODOO-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ru+3] |
Verwandte CAS-Nummern |
124-07-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



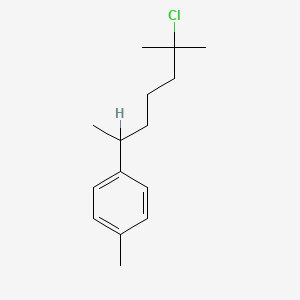
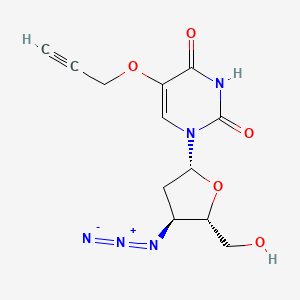
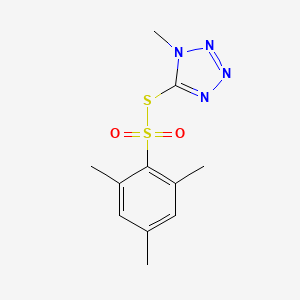
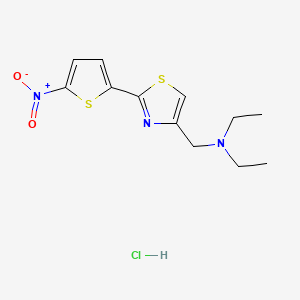


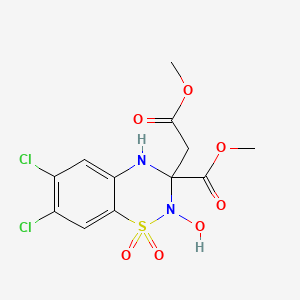
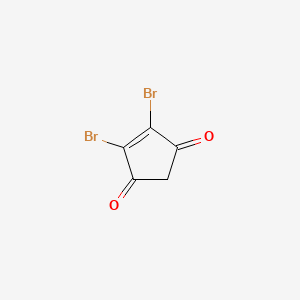
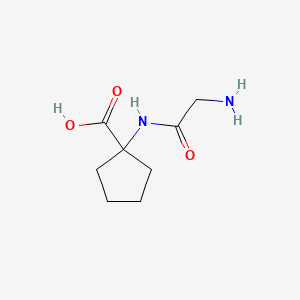
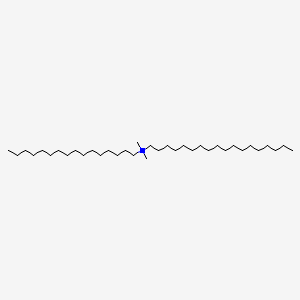

![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
